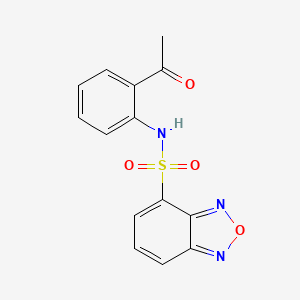
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine, also known as DPR, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPR belongs to the class of piperazine derivatives and has a molecular formula of C19H19Cl2N3O.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is not fully understood. However, studies have shown that 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine interacts with DNA and inhibits the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell growth and division, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Furthermore, 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has been shown to have a low toxicity profile, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is its high yield and cost-effectiveness. Additionally, 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has a low toxicity profile, making it safe for use in laboratory experiments. However, one limitation of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine research. One area of interest is the development of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine and its potential side effects. Finally, the development of new synthesis methods for 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine is a promising compound with potential therapeutic applications. Its low toxicity profile, high yield, and cost-effectiveness make it an attractive compound for further research. Future studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine and its potential applications in the treatment of cancer, infectious diseases, and other conditions.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial properties. 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1-(3,4-dichlorobenzyl)-4-isonicotinoylpiperazine has been found to be effective against drug-resistant strains of bacteria and viruses.
Propriétés
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-2-1-13(11-16(15)19)12-21-7-9-22(10-8-21)17(23)14-3-5-20-6-4-14/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXNILQIPKDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![4,5-dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4184678.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)


![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4184728.png)
![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)
